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Compound of Interest

Compound Name: Urotensin II, mouse acetate

Cat. No.: B15602724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of Urotensin

II (UII) messenger RNA (mRNA) in mice. Urotensin II, a potent vasoactive peptide, and its

receptor (UT) are implicated in a wide range of physiological and pathophysiological

processes, making their tissue-specific expression a critical area of investigation for therapeutic

development. This document summarizes quantitative and qualitative data on UII mRNA

expression, details relevant experimental protocols, and visualizes associated signaling

pathways.

Data Presentation: mRNA Expression Levels
The expression of Urotensin II (UII), its paralog Urotensin II-Related Peptide (URP), and their

common receptor (UT) has been detected in a variety of murine tissues. The following tables

consolidate the available data on the relative mRNA expression levels of these three

components of the urotensinergic system. It is important to note that expression levels can vary

depending on the specific mouse strain, age, and physiological state.
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Tissue
Urotensin II
(UII) mRNA
Expression

Urotensin II-
Related
Peptide (URP)
mRNA
Expression

Urotensin
Receptor (UT)
mRNA
Expression

References

Central Nervous

System

Brain Present Not specified Present [1]

Brainstem
Predominantly

Expressed

Predominantly

Expressed

Widely

Expressed
[2]

Spinal Cord

Predominantly

Expressed in

Motoneurons

Predominantly

Expressed in

Motoneurons

Widely

Expressed
[2]

Medial Vestibular

Nucleus

Differentially

Expressed

Differentially

Expressed
Not specified [2]

Locus Coeruleus
Differentially

Expressed

Differentially

Expressed
Not specified [2]

Ventral Medulla
Differentially

Expressed

Differentially

Expressed
Not specified [2]

Cardiovascular

System

Heart Present Detected High Expression [1][2]

Thoracic Aorta Present Not specified High Expression [1]

Peripheral

Tissues

Skeletal Muscle Expressed Expressed
Very High

Expression
[1][2]

Kidney Present Not specified Present [1]

Liver Present Not specified Present [1]
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Lung Present Not specified Present [1]

Pancreas Present Not specified Present [1]

Testis Expressed Expressed Not specified [1][2]

Vagina Expressed Expressed Not specified [2]

Stomach Expressed Expressed Not specified [2]

Gall Bladder Expressed Expressed Not specified [2]

Seminal Vesicle Not Detected Detected Not specified [2]

Colon Not Detected Detected Not specified [2]

Thymus Not Detected Detected Not specified [2]

Prostate Not specified Not specified
Very High

Expression
[2]

Adipose Tissue Trace Levels Not specified Trace Levels [1]

Bladder Not specified Not specified Present [1]

Spleen Present Not specified Not specified [1]

Experimental Protocols
Accurate assessment of UII mRNA tissue distribution relies on robust and well-validated

experimental protocols. This section details the methodologies for RNA extraction,

complementary DNA (cDNA) synthesis, quantitative Polymerase Chain Reaction (qPCR), and

in situ hybridization.

Total RNA Extraction and cDNA Synthesis
Objective: To isolate high-quality total RNA from various mouse tissues and reverse transcribe

it into stable cDNA for downstream applications.

Materials:

Mouse tissues of interest
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TRIzol reagent or similar RNA isolation kit

Chloroform

Isopropanol

75% Ethanol (prepared with RNase-free water)

RNase-free water

DNase I, RNase-free

Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT)

primers

Microcentrifuge

Spectrophotometer (e.g., NanoDrop)

Protocol:

Tissue Homogenization:

Excise fresh tissues from mice and immediately place them in RNase-free tubes.

Add 1 mL of TRIzol reagent per 50-100 mg of tissue.

Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps

remain.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.

Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for

2-3 minutes.
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Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture

into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous

phase containing the RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used in

the initial homogenization.

Incubate the samples at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash and Resuspension:

Discard the supernatant.

Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent

used.

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully discard the ethanol wash.

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its

solubility.

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

DNase Treatment and Quantification:

To remove any contaminating genomic DNA, treat the RNA sample with RNase-free

DNase I according to the manufacturer's instructions.
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Determine the RNA concentration and purity using a spectrophotometer. An A260/A280

ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis:

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit

following the manufacturer's protocol. The choice of priming strategy (random primers,

oligo(dT) primers, or a combination) will depend on the specific experimental goals.

Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of UII mRNA in different mouse tissues.

Materials:

cDNA (from the protocol above)

qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR

Green)

Forward and reverse primers specific for mouse UII, URP, UT, and a reference gene (e.g.,

GAPDH, Beta-actin)

qPCR instrument

Optical-grade PCR plates and seals

Protocol:

Primer Design and Validation:

Design primers for the target and reference genes using primer design software. Primers

should typically be 18-24 nucleotides in length, have a GC content of 40-60%, and

produce an amplicon of 100-200 base pairs.

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An

efficient primer pair will have an amplification efficiency of 90-110%.
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qPCR Reaction Setup:

Prepare the qPCR reaction mixture in a sterile, RNase-free environment. A typical reaction

includes:

qPCR master mix (2X)

Forward primer (final concentration 100-500 nM)

Reverse primer (final concentration 100-500 nM)

cDNA template (diluted)

Nuclease-free water to the final volume.

Set up reactions in triplicate for each sample and each gene (including no-template

controls).

qPCR Cycling Conditions:

A typical qPCR program includes:

Initial denaturation (e.g., 95°C for 2-10 minutes)

40 cycles of:

Denaturation (e.g., 95°C for 15 seconds)

Annealing/Extension (e.g., 60°C for 60 seconds)

Melt curve analysis to verify the specificity of the amplified product.

Data Analysis:

Determine the cycle threshold (Ct) for each reaction.

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing

the expression of the target gene to the expression of the reference gene.
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In Situ Hybridization
Objective: To visualize the cellular localization of UII mRNA within mouse tissue sections.

Materials:

Frozen or paraffin-embedded mouse tissue sections on slides

Digoxigenin (DIG)-labeled antisense RNA probe for mouse UII mRNA

Hybridization buffer

Wash buffers (e.g., SSC)

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

AP substrate (e.g., NBT/BCIP)

Microscope

Protocol:

Probe Synthesis:

Synthesize a DIG-labeled antisense RNA probe from a linearized plasmid containing the

mouse UII cDNA using an in vitro transcription kit.

Tissue Preparation:

For frozen sections, fix the tissue in 4% paraformaldehyde (PFA) before sectioning.

For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

Treat sections with proteinase K to improve probe penetration.

Post-fix with 4% PFA.

Hybridization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-hybridize the sections in hybridization buffer at the desired temperature (e.g., 65°C).

Add the DIG-labeled probe (diluted in hybridization buffer) to the sections and incubate

overnight in a humidified chamber at the hybridization temperature.

Post-Hybridization Washes:

Perform a series of stringent washes with SSC buffers at the hybridization temperature to

remove unbound and non-specifically bound probe.

Immunodetection:

Block non-specific antibody binding sites with a blocking solution.

Incubate the sections with an anti-DIG-AP antibody.

Wash to remove unbound antibody.

Signal Development and Visualization:

Incubate the sections with an AP substrate solution (e.g., NBT/BCIP) until a colored

precipitate develops.

Stop the reaction by washing with water.

Counterstain with a nuclear stain if desired.

Mount the slides and visualize under a microscope.

Mandatory Visualizations
Urotensin II Signaling Pathway
The binding of Urotensin II to its G-protein coupled receptor (UT) initiates a cascade of

intracellular signaling events. The primary pathway involves the activation of Phospholipase C

(PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C

(PKC). These events can lead to various cellular responses, including vasoconstriction, cell

proliferation, and hypertrophy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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